molecular formula C19H22Cl2N2O3S B12344401 1-(3,4-Dichloro-2-methoxybenzenesulfonyl)-4-(3,4-dimethylphenyl)piperazine

1-(3,4-Dichloro-2-methoxybenzenesulfonyl)-4-(3,4-dimethylphenyl)piperazine

Cat. No.: B12344401
M. Wt: 429.4 g/mol
InChI Key: HUYYBULLJILDCO-UHFFFAOYSA-N
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Description

1-(3,4-Dichloro-2-methoxybenzenesulfonyl)-4-(3,4-dimethylphenyl)piperazine is a synthetic organic compound. It belongs to the class of sulfonyl piperazines, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dichloro-2-methoxybenzenesulfonyl)-4-(3,4-dimethylphenyl)piperazine typically involves the reaction of 3,4-dichloro-2-methoxybenzenesulfonyl chloride with 4-(3,4-dimethylphenyl)piperazine. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed in an organic solvent like dichloromethane or chloroform at room temperature or under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dichloro-2-methoxybenzenesulfonyl)-4-(3,4-dimethylphenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carboxyl group under strong oxidizing conditions.

    Reduction: The sulfonyl group can be reduced to a sulfide or thiol group using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium methoxide (NaOMe), ammonia (NH3)

Major Products

    Oxidation: Hydroxyl or carboxyl derivatives

    Reduction: Sulfide or thiol derivatives

    Substitution: Amino, thiol, or alkoxy derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 1-(3,4-Dichloro-2-methoxybenzenesulfonyl)-4-(3,4-dimethylphenyl)piperazine would depend on its specific biological target. Generally, sulfonyl piperazines can interact with various enzymes or receptors, modulating their activity. The compound might inhibit or activate specific pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,4-Dichlorophenylsulfonyl)-4-(3,4-dimethylphenyl)piperazine
  • 1-(3,4-Dimethoxybenzenesulfonyl)-4-(3,4-dimethylphenyl)piperazine
  • 1-(3,4-Dichloro-2-methoxybenzenesulfonyl)-4-phenylpiperazine

Uniqueness

1-(3,4-Dichloro-2-methoxybenzenesulfonyl)-4-(3,4-dimethylphenyl)piperazine is unique due to the presence of both dichloro and methoxy substituents on the benzenesulfonyl group, which can influence its chemical reactivity and biological activity. The dimethylphenyl group on the piperazine ring also contributes to its distinct properties.

Properties

Molecular Formula

C19H22Cl2N2O3S

Molecular Weight

429.4 g/mol

IUPAC Name

1-(3,4-dichloro-2-methoxyphenyl)sulfonyl-4-(3,4-dimethylphenyl)piperazine

InChI

InChI=1S/C19H22Cl2N2O3S/c1-13-4-5-15(12-14(13)2)22-8-10-23(11-9-22)27(24,25)17-7-6-16(20)18(21)19(17)26-3/h4-7,12H,8-11H2,1-3H3

InChI Key

HUYYBULLJILDCO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(C(=C(C=C3)Cl)Cl)OC)C

Origin of Product

United States

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